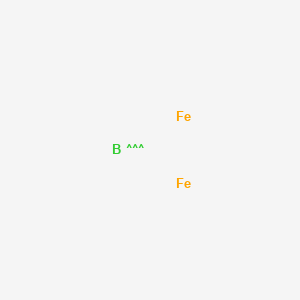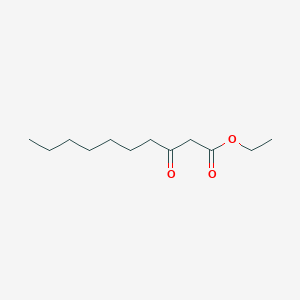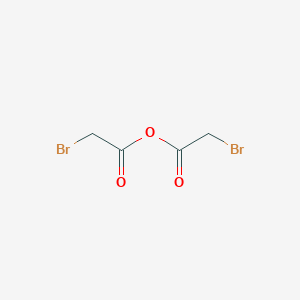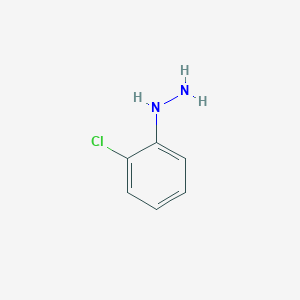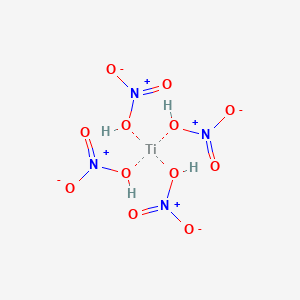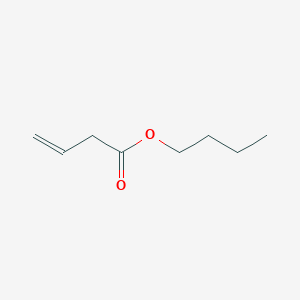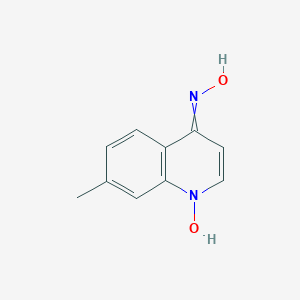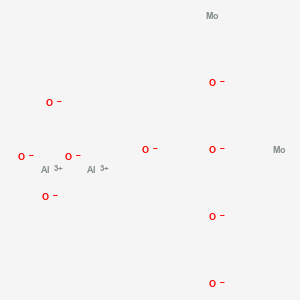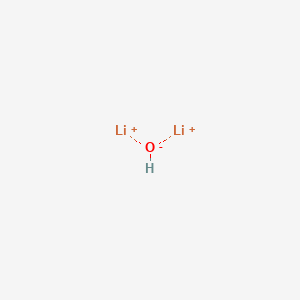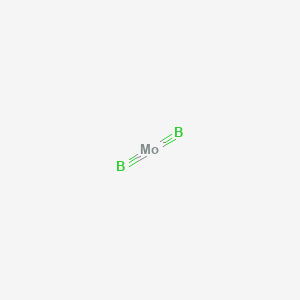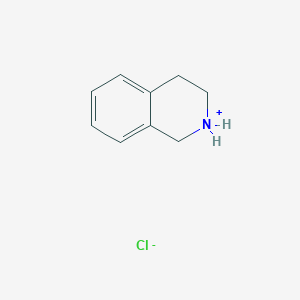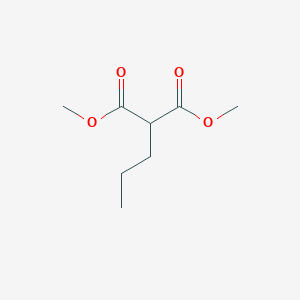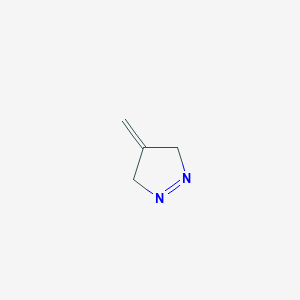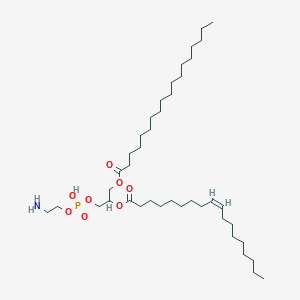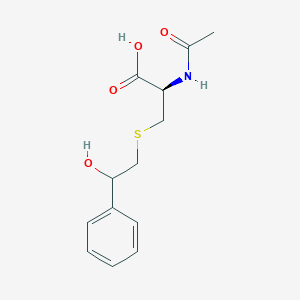
L-Cysteine, N-acetyl-S-(2-hydroxy-2-phenylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Cysteine, N-acetyl-S-(2-hydroxy-2-phenylethyl)- is a naturally occurring amino acid derivative that has been the subject of extensive scientific research in recent years. This compound is of particular interest to researchers due to its potential applications in a wide range of fields, including medicine, biotechnology, and food science. In
Wirkmechanismus
The mechanism of action of L-Cysteine, N-acetyl-S-(2-hydroxy-2-phenylethyl)- is not fully understood. However, it is believed that its antioxidant properties are due to its ability to scavenge free radicals and reduce oxidative stress. Its anti-inflammatory properties are thought to be due to its ability to inhibit the production of pro-inflammatory cytokines.
Biochemische Und Physiologische Effekte
L-Cysteine, N-acetyl-S-(2-hydroxy-2-phenylethyl)- has been found to have a number of biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase, which can help protect cells from oxidative damage. Additionally, it has been found to decrease the production of pro-inflammatory cytokines, which can help reduce inflammation in the body.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using L-Cysteine, N-acetyl-S-(2-hydroxy-2-phenylethyl)- in lab experiments is that it is a naturally occurring compound, which makes it less likely to have adverse effects on cells and tissues. Additionally, it is relatively easy to synthesize, which makes it readily available for use in experiments. However, one limitation of using L-Cysteine, N-acetyl-S-(2-hydroxy-2-phenylethyl)- is that its mechanism of action is not fully understood, which makes it difficult to predict how it will affect cells and tissues in different experimental conditions.
Zukünftige Richtungen
There are several future directions for research on L-Cysteine, N-acetyl-S-(2-hydroxy-2-phenylethyl)-. One area of interest is its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use in the food industry as a natural flavor enhancer and preservative. Additionally, further research is needed to fully understand the mechanism of action of L-Cysteine, N-acetyl-S-(2-hydroxy-2-phenylethyl)- and its potential applications in various fields.
Synthesemethoden
L-Cysteine, N-acetyl-S-(2-hydroxy-2-phenylethyl)- can be synthesized through a variety of methods, including chemical synthesis and enzymatic synthesis. The chemical synthesis involves the reaction of acetyl chloride with L-cysteine in the presence of a base such as sodium hydroxide. The enzymatic synthesis involves the use of enzymes such as acyltransferases and acylases to catalyze the reaction between acetyl-CoA and L-cysteine.
Wissenschaftliche Forschungsanwendungen
L-Cysteine, N-acetyl-S-(2-hydroxy-2-phenylethyl)- has a wide range of potential applications in scientific research. It has been shown to have antioxidant properties, which makes it a potential candidate for use in the treatment of various diseases, including cancer and neurodegenerative disorders. Additionally, it has been found to have anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases such as arthritis and asthma. L-Cysteine, N-acetyl-S-(2-hydroxy-2-phenylethyl)- has also been studied for its potential use in the food industry as a natural flavor enhancer and preservative.
Eigenschaften
CAS-Nummer |
14510-10-2 |
|---|---|
Produktname |
L-Cysteine, N-acetyl-S-(2-hydroxy-2-phenylethyl)- |
Molekularformel |
C13H17NO4S |
Molekulargewicht |
283.35 g/mol |
IUPAC-Name |
(2R)-2-acetamido-3-(2-hydroxy-2-phenylethyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C13H17NO4S/c1-9(15)14-11(13(17)18)7-19-8-12(16)10-5-3-2-4-6-10/h2-6,11-12,16H,7-8H2,1H3,(H,14,15)(H,17,18)/t11-,12?/m0/s1 |
InChI-Schlüssel |
BHIBBNPGNZPUFZ-PXYINDEMSA-N |
Isomerische SMILES |
CC(=O)N[C@@H](CSCC(C1=CC=CC=C1)O)C(=O)O |
SMILES |
CC(=O)NC(CSCC(C1=CC=CC=C1)O)C(=O)O |
Kanonische SMILES |
CC(=O)NC(CSCC(C1=CC=CC=C1)O)C(=O)O |
Synonyme |
N-acetyl-S-(2-phenyl-2-hydroxyethyl)cysteine N-acetyl-S-(2-phenyl-2-hydroxyethyl)cysteine, (R)-isomer N-acetyl-S-(2-phenyl-2-hydroxyethyl)cysteine, (S)-isomer S-PhOHEt-NAcCys |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



